Cas no 83546-42-3 (2'-Fluoro-5-ethylarabinosyluracil)

2'-Fluoro-5-ethylarabinosyluracil structure
83546-42-3 structure
Nome del prodotto:2'-Fluoro-5-ethylarabinosyluracil
Numero CAS:83546-42-3
MF:C11H15FN2O5
MW:274.245606660843
CID:60581
PubChem ID:174316

2'-Fluoro-5-ethylarabinosyluracil Proprietà chimiche e fisiche

Nomi e identificatori

    • 2'-Fluoro-5-ethylarabinosyluracil
    • 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil
    • 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
    • 1-Dfafeu
    • FEAU
    • 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • A900442
    • 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil
    • 2AGF6PBM87
    • UNII-2AGF6PBM87
    • 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil; 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • BDBM50367489
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyl
    • 2,4(1H,3H)-PYRIMIDINEDIONE, 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-
    • SWFJAJRDLUUIOA-IBCQBUCCSA-N
    • CHEMBL1269499
    • F12932
    • 2'-Fluoro-5-ethyl-.beta.-D-arabinofuranosyluracil
    • 83546-42-3
    • 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-2,4(1H,3H)-PYRIMIDINEDIONE
    • DTXSID30232433
    • 5-Ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • SCHEMBL6538026
    • 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
    • MFCD11973639
    • Inchi: 1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
    • Chiave InChI: SWFJAJRDLUUIOA-IBCQBUCCSA-N
    • Sorrisi: F[C@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C(=O)NC(=O)C(CC)=C1

Proprietà calcolate

  • Massa esatta: 290.09100
  • Massa monoisotopica: 274.096
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 427
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: -0.5
  • Superficie polare topologica: 99.1A^2

Proprietà sperimentali

  • Densità: 1.49
  • Indice di rifrazione: 1.582
  • PSA: 124.78000
  • LogP: -2.12370

2'-Fluoro-5-ethylarabinosyluracil Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM165128-100mg
5-ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
83546-42-3 97%
100mg
$*** 2023-05-29

2'-Fluoro-5-ethylarabinosyluracil Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Pyridine ;  0 °C; 30 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  70 °C
3.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
3.2 Reagents: Potassium methoxide Solvents: Methanol
Riferimento
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
1.2 Reagents: Potassium methoxide Solvents: Methanol
Riferimento
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  70 °C
2.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
2.2 Reagents: Potassium methoxide Solvents: Methanol
Riferimento
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol
Riferimento
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Acetonitrile
2.1 Reagents: Ammonia Solvents: Methanol
Riferimento
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Dimethylformamide
2.1 Solvents: Acetonitrile
3.1 Reagents: Ammonia Solvents: Methanol
Riferimento
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
Riferimento
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Ammonium sulfate Solvents: Acetonitrile
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Riferimento
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides
Zhang, Hanwen; et al, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188

Metodo di produzione 10

Condizioni di reazione
Riferimento
Discovery of novel 5-(ethyl or hydroxymethyl) analogs of 2'-'up' fluoro (or hydroxyl) pyrimidine nucleosides as a new class of Mycobacterium tuberculosis, Mycobacterium bovis and Mycobacterium avium inhibitors
Shakya, Neeraj; et al, Bioorganic & Medicinal Chemistry, 2012, 20(13), 4088-4097

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate Solvents: Acetonitrile
1.2 Solvents: Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
Riferimento
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Riferimento
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol
Riferimento
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

2'-Fluoro-5-ethylarabinosyluracil Raw materials

2'-Fluoro-5-ethylarabinosyluracil Preparation Products

Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd